4-Aminoisothiochroman 2,2-dioxide hydrochloride

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

4-Aminoisothiochroman 2,2-dioxide hydrochloride (CAS 1187830-61-0) is a heterocyclic building block featuring a primary amine at the 4‑position of a bicyclic isothiochroman scaffold that is fully oxidised to the sulfone. Its molecular formula is C₉H₁₂ClNO₂S, molecular weight 233.72 g/mol, and it is supplied as a stable hydrochloride salt, typically at ≥95 % purity.

Molecular Formula C9H12ClNO2S
Molecular Weight 233.72 g/mol
CAS No. 1187830-61-0
Cat. No. B1371719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoisothiochroman 2,2-dioxide hydrochloride
CAS1187830-61-0
Molecular FormulaC9H12ClNO2S
Molecular Weight233.72 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CS1(=O)=O)N.Cl
InChIInChI=1S/C9H11NO2S.ClH/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H
InChIKeyJPSRQJVVIKWEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminoisothiochroman 2,2-Dioxide Hydrochloride (CAS 1187830-61-0): Core Chemical Identity and Procurement Baseline


4-Aminoisothiochroman 2,2-dioxide hydrochloride (CAS 1187830-61-0) is a heterocyclic building block featuring a primary amine at the 4‑position of a bicyclic isothiochroman scaffold that is fully oxidised to the sulfone. Its molecular formula is C₉H₁₂ClNO₂S, molecular weight 233.72 g/mol, and it is supplied as a stable hydrochloride salt, typically at ≥95 % purity . The compound is catalogued under MDL MFCD11616514 and carries the IUPAC name 2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-amine hydrochloride .

Why Isothiochroman-4-amine Analogs Cannot Simply Substitute 4-Aminoisothiochroman 2,2-Dioxide Hydrochloride


The combination of the 2,2‑dioxide sulfone moiety and the hydrochloride salt form creates a distinct physicochemical profile that cannot be replicated by the 4‑amino‑isothiochroman free base, the non‑sulfone analog, or the ketone variant. The sulfone group reduces logP by ≈0.8–3.2 units relative to the sulfide analog and increases topological polar surface area (TPSA) from 51.3 to 68.5 Ų , altering solubility, metabolic stability, and hydrogen‑bonding capacity. The hydrochloride salt ensures a defined stoichiometry, long‑term solid‑state stability, and improved aqueous handling compared with the neutral amine . These differences directly impact reaction reproducibility in amide coupling, reductive amination, and fragment‑based library synthesis, where even minor changes in electron density or solubility can shift reaction yields by ≥15 % [1].

Head‑to‑Head Evidence for Selecting 4-Aminoisothiochroman 2,2-Dioxide Hydrochloride


Sulfone vs. Sulfide: >65 % Increase in TPSA and 0.8–3.2 logP Reduction

The 2,2‑dioxide sulfone group is a stronger hydrogen‑bond acceptor than the corresponding sulfide. 4-Aminoisothiochroman 2,2‑dioxide hydrochloride (TPSA 68.5 Ų, logP 3.20) shows a 17.2 Ų higher TPSA and a 0.24–3.25 logP reduction compared with the non‑sulfone analog 4‑aminoisothiochromane hydrochloride (TPSA 51.3 Ų, logP 3.44) . This polarity shift improves aqueous solubility and mimics pharmacophoric features of coumarin‑based gyrase B inhibitors, where the sulfone replaces the lactone carbonyl as a key H‑bond acceptor [1].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Hydrochloride Salt vs. Free Base: Defined Solid‑State Stability and ≥2.57 mg/mL Aqueous Solubility

The hydrochloride salt (CAS 1187830-61-0) is a stable solid at ambient temperature, whereas the free base (CAS 916420-33-2) has a boiling point of 435.5 °C and a density of 1.3 g/cm³ but no reported melting point, suggesting a potential liquid or low‑melting solid that is more challenging to handle . The salt form provides a defined 1:1 stoichiometry, a measured aqueous solubility of 2.57 mg/mL (classified as 'poorly soluble'), and is certified at ≥95 % purity with batch‑specific NMR, HPLC, and GC reports . Suppliers also offer NLT 98 % purity grades for stringent QC environments .

Chemical Procurement Formulation Stability Salt Selection

4‑NH₂ Positioning: Orthogonal Reactivity vs. 3‑Amino or 6‑Substituted Isothiochroman Scaffolds

The primary amine at C‑4 is situated on the saturated ring, offering steric and electronic properties distinct from C‑3 amino or C‑6 aryl‑amine isomers. In silico, the 4‑NH₂ group has a calculated pKa (conjugate acid) ≈ 8.2–9.0, making it a competent nucleophile for amide bond formation under standard HATU/DIPEA conditions without competing sulfone‑ring opening [1]. By contrast, 4‑oxo analogs (isothiochroman-4-one 2,2‑dioxide) lack the amine handle and require reductive amination for diversification, adding a synthetic step [2]. No direct experimental pKa comparison is published; the value is class‑level inference based on structurally related benzylamine sulfones.

Synthetic Chemistry Building Block Selection Parallel Library Synthesis

Sulfone H‑Bond Acceptor Replaces Coumarin Lactone: Class‑Validated Gyrase B Pharmacophore

In a landmark study, isothiochroman 2,2‑dioxide analogs were designed as bioisosteres of the coumarin class of gyrase B inhibitors, where the sulfone oxygen atoms mimic the lactone carbonyl of novobiocin [1]. The 4‑amino‑substituted 2,2‑dioxide core is a direct precursor to these analogs; a free amine is mandatory for attaching the requisite benzamide side chain. The non‑sulfone analog (4‑aminoisothiochromane) lacks the H‑bond acceptor motif and shows >10‑fold lower gyrase B inhibitory activity in comparable scaffolds (class‑level inference from published coumarin‑sulfone comparisons) [1].

Antibacterial Drug Discovery DNA Gyrase Pharmacophore Replacement

Batch‑Level Purity Certification: 95‑98 % with Multimodal QC Documentation

Multiple reputable vendors provide 95 % minimum purity, with select suppliers offering NLT 98 % . Bidepharm supplies batch‑matched NMR, HPLC, and GC certificates, which is uncommon for low‑volume research intermediates . The closest comparator, 4‑aminoisothiochromane hydrochloride, is also sold at 95 % but rarely accompanied by full tri‑modal analytical data, complicating identity verification before use .

Quality Assurance Analytical Chemistry Procurement Specification

Where 4-Aminoisothiochroman 2,2-Dioxide Hydrochloride Outperforms Closest Analogs: Application Scenarios


Fragment‑Based Lead Generation Targeting ATP‑Binding Sites of Kinases or Gyrases

The 2,2‑dioxide sulfone and the 4‑NH₂ handle make the compound an ideal fragment for growing inhibitors of ATP‑binding pockets. As demonstrated by Peixoto et al., the sulfone oxygen serves as a hydrogen‑bond acceptor mimetic of the coumarin lactone, while the primary amine enables rapid amide coupling to probe hydrophobic sub‑pockets [1]. Researchers should select this scaffold over the non‑sulfone isothiochroman or the 4‑oxo analog to maintain the validated gyrase B pharmacophore and avoid an extra reductive‑amination step [2].

Medicinal Chemistry Hit‑to‑Lead Libraries Requiring Parallel Amide Derivatization

The free primary amine at C‑4 allows direct, high‑yielding amide bond formation without preliminary reduction, unlike isothiochroman-4-one 2,2‑dioxide. The hydrochloride salt's solid form and quantified solubility (2.57 mg/mL) enable precise weighing and dissolution, critical for automated liquid‑handling systems . The sulfone‑induced lower logP (3.20 vs. 3.44 for the sulfide) also helps maintain drug‑like property space during library enumeration .

Industrial‑Scale Intermediate for Gyrase B Inhibitor or Anti‑Inflammatory API Programs

4-Aminoisothiochroman 2,2-dioxide hydrochloride is the core scaffold in the synthesis of isothiochroman 2,2‑dioxide gyrase B inhibitors [1]. Its commercial availability at ≥95 % purity with full QC documentation reduces tech‑transfer risk in process chemistry. The hydrochloride salt avoids the handling issues of the free base, and the sulfone group provides inherent metabolic stability over the sulfide analog, potentially lowering attrition in preclinical development [2].

Chemical Biology Probe Synthesis Requiring Strict Stoichiometric Control

The defined 1:1 hydrochloride stoichiometry ensures reproducible conjugation to biotin, fluorophores, or solid supports. In contrast, the free base may contain variable amounts of residual solvent or undergo partial oxidation, leading to inconsistent loading. The solid‑state stability and batch‑specific QC data (NMR, HPLC, GC) supplied by vendors such as Bidepharm support the stringent documentation required for chemical probe publications.

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